molecular formula C60H125N15O25S B000562 (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid CAS No. 1405-41-0

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Cat. No. B000562
CAS RN: 1405-41-0
M. Wt: 575.7 g/mol
InChI Key: NWQISSNHRDDWRM-KFSSRJMVSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, 1,2-oxazines and related compounds can be synthesized through dehydration reactions and have been explored for their potential as chiral synthons and in generating electrophilic intermediates useful in further chemical transformations (Sainsbury, 1991).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. For example, the structure of betalains, with a central nitrogenous core, is fundamental to their function as pigments and their biological activity in plants (Khan & Giridhar, 2015).

Chemical Reactions and Properties

Chemical properties of complex molecules, such as reactivity with nucleophiles or electrophiles, are key to their functional application. Arylmethylidenefuranones, for example, show diverse reactivity with C- and N-nucleophiles, leading to a wide range of potential products (Kamneva, Anis’kova, & Egorova, 2018).

Physical Properties Analysis

The physical properties of substances, such as solubility, melting point, and boiling point, are directly related to their molecular structure. For instance, the activity coefficients at infinite dilution of organic solvents in specific ionic liquids provide insight into solute-solvent interactions and solubility properties (Domańska, Wlazło, & Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability under various conditions, define the applicability of molecules in different contexts. The review of dicarboxylic acids and related compounds in atmospheric aerosols, for example, highlights the sources, transformation, and impact of these molecules in environmental chemistry (Kawamura & Bikkina, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

  • Photoinduced electron transfer has been utilized for generating derivatives of this compound, aiding in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses (Cossy et al., 1995).
  • The compound has been used in the synthesis of anellated carbasugars from quinic acid, demonstrating its role in complex organic synthesis (Herrera et al., 2003).
  • It's instrumental in stereoselective synthesis of 8-oxabicyclo compounds and asymmetric synthesis of anhydrohepturonic acid derivatives (Gerber & Vogel, 2001).

Solubility and Structural Analysis

  • Studies on solubility properties in ethanol-water solutions have been conducted, contributing to a better understanding of its physical properties (Zhang et al., 2012).
  • The compound is used in primary amine-promoted ring opening in carbapenem-derived esters, showing its versatility in organic reactions (Valiullina et al., 2020).
  • Structural investigation of N-arylsulfonyloxazolidines includes this compound, providing insights into its conformational properties (Bolte & Strahringer, 1999).

Applications in Molecular Modeling and Synthesis

  • It has been utilized in main group metal-organic frameworks synthesis, showcasing its potential in materials science (Kumar & Mishra, 2007).
  • The compound plays a role in the synthesis of novel conformationally locked carbocyclic nucleosides, contributing to the field of nucleoside analogues (Hřebabecký et al., 2006).
  • It is used in non-iterative asymmetric synthesis of polyketide spiroketals, important in natural product synthesis (Meilert et al., 2004).

properties

CAS RN

1405-41-0

Product Name

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Molecular Formula

C60H125N15O25S

Molecular Weight

575.7 g/mol

IUPAC Name

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1

InChI Key

NWQISSNHRDDWRM-KFSSRJMVSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

synonyms

NSC-82261, SCH9724

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 2
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 3
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 4
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 5
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 6
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

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